molecular formula C14H11N3O3S B11365569 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11365569
M. Wt: 301.32 g/mol
InChI Key: AEOHUCMVKAIKIW-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate then undergoes cyclization with furan-2-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-15-14(21-17-12)16-13(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

AEOHUCMVKAIKIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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